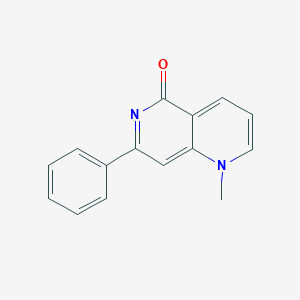

3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(tert-ブチル)-5-(4-メチル-1H-イミダゾール-1-イル)アニリンは、アニリンとイミダゾール部分の両方を特徴とする有機化合物です。このような構造を持つ化合物は、潜在的な生物活性のために、医薬品化学においてしばしば関心を集めています。

2. 製法

合成経路と反応条件

3-(tert-ブチル)-5-(4-メチル-1H-イミダゾール-1-イル)アニリンの合成は、一般的に次の手順を伴います。

イミダゾール環の形成: これは、適切なアルデヒドとアミンを、酢酸アンモニウムなどの窒素源と共に縮合させることで達成できます。

アニリン環への置換: tert-ブチル基は、tert-ブチルクロリドと塩化アルミニウムなどのルイス酸触媒を用いたフリーデル・クラフツアルキル化によって導入できます。

イミダゾールとアニリン部分のカップリング: このステップは、イミダゾール環がアニリン誘導体に導入される求核置換反応を含む場合があります。

工業生産方法

工業生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように上記の合成経路を最適化する可能性があります。これには、連続フロー反応器やグリーンケミストリーの原則の使用が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

Substitution on the aniline ring: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Coupling of the imidazole and aniline moieties: This step may involve a nucleophilic aromatic substitution reaction where the imidazole ring is introduced to the aniline derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

反応の種類

酸化: この化合物は、特にアニリン部分で酸化反応を起こし、キノンイミンを生成する可能性があります。

還元: 還元反応は、イミダゾール環またはアニリン部分を還元する可能性があります。

置換: 求電子置換反応と求核置換反応は、特に芳香環で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用できます。

置換: 条件は置換によって異なりますが、触媒やジクロロメタンやエタノールなどの溶媒の使用を含む場合があります。

主要な生成物

これらの反応の主要な生成物は、使用される特定の条件や試薬によって異なりますが、さまざまな置換されたアニリンおよびイミダゾール誘導体を含む可能性があります。

4. 科学研究における用途

3-(tert-ブチル)-5-(4-メチル-1H-イミダゾール-1-イル)アニリンは、以下のような用途がある可能性があります。

化学: より複雑な分子のビルディングブロックとして。

生物学: 生化学アッセイにおけるプローブまたはリガンドとして使用できる可能性があります。

医学: 生物活性分子との構造的類似性により、治療上の用途の可能性があります。

産業: 染料、ポリマー、その他の材料の合成に使用されます。

科学的研究の応用

3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Use in the synthesis of dyes, polymers, or other materials.

作用機序

作用機序は、化合物が使用される特定の生物学的または化学的状況によって異なります。一般的に、酵素や受容体などの分子標的に結合し、結合相互作用を通じてその活性を調節する可能性があります。

6. 類似の化合物との比較

類似の化合物

- 3-(tert-ブチル)-5-(1H-イミダゾール-1-イル)アニリン

- 3-(tert-ブチル)-5-(4-メチル-1H-ピラゾール-1-イル)アニリン

- 3-(tert-ブチル)-5-(4-メチル-1H-トリアゾール-1-イル)アニリン

独自性

3-(tert-ブチル)-5-(4-メチル-1H-イミダゾール-1-イル)アニリンには、tert-ブチル基と4-メチル-1H-イミダゾール部分の両方が存在するため、独自の立体的な性質と電子的性質が付与されます。これにより、類似の化合物と比較して、生物活性が異なったり、化学反応性が異なったりする可能性があります。

類似化合物との比較

Similar Compounds

- 3-(Tert-butyl)-5-(1H-imidazol-1-YL)aniline

- 3-(Tert-butyl)-5-(4-methyl-1H-pyrazol-1-YL)aniline

- 3-(Tert-butyl)-5-(4-methyl-1H-triazol-1-YL)aniline

Uniqueness

The presence of both the tert-butyl group and the 4-methyl-1H-imidazole moiety in 3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline may confer unique steric and electronic properties, potentially leading to distinct biological activities or chemical reactivity compared to similar compounds.

特性

CAS番号 |

1290090-22-0 |

|---|---|

分子式 |

C14H19N3 |

分子量 |

229.32 g/mol |

IUPAC名 |

3-tert-butyl-5-(4-methylimidazol-1-yl)aniline |

InChI |

InChI=1S/C14H19N3/c1-10-8-17(9-16-10)13-6-11(14(2,3)4)5-12(15)7-13/h5-9H,15H2,1-4H3 |

InChIキー |

BSIMTXPLDUDBPW-UHFFFAOYSA-N |

正規SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)

![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)

![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)